Methotrexate Dimethyl Ester
Overview
Description
Methotrexate Dimethyl Ester is an esterified form of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound acts as a folic acid antagonist, competitively and irreversibly inhibiting dihydrofolate reductase, an enzyme essential for tetrahydrofolate synthesis. This inhibition leads to a decrease in purine base synthesis, resulting in the inhibition of DNA, RNA, thymidylates, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate Dimethyl Ester can be synthesized through the esterification of Methotrexate. The process involves the reaction of Methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve Methotrexate in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methotrexate Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methotrexate Dimethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification reactions and folic acid antagonism.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential as an anticancer and antirheumatic agent, similar to Methotrexate.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Methotrexate Dimethyl Ester exerts its effects by inhibiting dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purine and pyrimidine bases, which are essential for DNA and RNA synthesis. The compound also affects the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines, leading to its anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Methotrexate Dimethyl Ester is similar to other folate antagonists, such as:
Methotrexate: The parent compound, widely used as an anticancer and antirheumatic agent.
Raltitrexed: Another folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness: this compound is unique due to its esterified form, which may offer different pharmacokinetic properties, such as improved solubility and bioavailability, compared to its parent compound, Methotrexate .
Properties
IUPAC Name |
dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQFVFAFHNQUTG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955926 | |
Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34378-65-9 | |
Record name | Dimethyl methotrexate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL METHOTREXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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